molecular formula C9H11NO B010813 1-(4-Methylpyridin-2-yl)propan-1-one CAS No. 102878-30-8

1-(4-Methylpyridin-2-yl)propan-1-one

Cat. No. B010813
M. Wt: 149.19 g/mol
InChI Key: OFTSDRMALRIGMV-UHFFFAOYSA-N
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Description

“1-(4-Methylpyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(4-Methylpyridin-2-yl)propan-1-one” is 1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(4-Methylpyridin-2-yl)propan-1-one” is a liquid . Its molecular weight is 149.19 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • A novel compound related to 1-(4-Methylpyridin-2-yl)propan-1-one demonstrated significant antioxidant activity, DNA binding, and molecular docking studies, suggesting its potential as a nutraceutical (Yılmaz et al., 2020).

  • New ligands, including derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one, and their ruthenium(II) complexes, have shown promise in various applications such as catalysis and electrochemical reactions (Bian & Furue, 2009).

  • Derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one have been synthesized and studied for their antimicrobial and antioxidant activities, contributing to the development of biologically active compounds (Čižmáriková et al., 2020).

  • Research on efficient synthesis methods for 2,4-substituted [1,8]naphthyridines from related compounds shows the potential for effective synthesis of aryl derivatives (Abbiati et al., 2002).

  • A metal chelator derivative of 1-(4-Methylpyridin-2-yl)propan-1-one enhanced antitumor activity and cellular imaging by promoting apoptosis in cancer cells (Roy et al., 2011).

  • 2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, showed significant data on tautomeric equilibrium, hydrogen bonds, and conformational inversion of partially saturated rings (Barni et al., 2003).

  • Novel cyclodidepsipeptides, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, have potential as effective inhibitors of xanthine oxidase and anti-inflammatory agents, which may aid in treating conditions like gout (Šmelcerović et al., 2013).

properties

IUPAC Name

1-(4-methylpyridin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTSDRMALRIGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyridin-2-yl)propan-1-one

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-cyano-4-methylpyridine (1.0 g) in tetrahydrofuran (10 ml) was added a solution of ethylmagnesium bromide in tetrahydrofuran (0.96M, 9.7 ml) dropwise at −55° C. The reaction mixture was stirred at −55° C. for 30 minutes and warmed to 0° C. Then the mixture was poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate twice. The combined organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure to give 1-(4-methylpyridin-2-yl)-propan-1-one (1.21 g).
Quantity
1 g
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reactant
Reaction Step One
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10 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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9.7 mL
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Blaser, HS Sutherland, AST Tong, PJ Choi… - Bioorganic & Medicinal …, 2019 - Elsevier
The ATP-synthase inhibitor bedaquiline is effective against drug-resistant tuberculosis but is extremely lipophilic (clogP 7.25) with a very long plasma half-life. Additionally, inhibition of …
Number of citations: 48 www.sciencedirect.com
Z Li, X Wang, Y Lin, Y Wang, S Wu, K Xia, C Xu… - European Journal of …, 2020 - Elsevier
The chemokine receptor CXCR4 has been proposed as a drug target based on its important functions in HIV infection, inflammation/autoimmune diseases and cancer metastasis. …
Number of citations: 9 www.sciencedirect.com

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